Benmijunzhi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

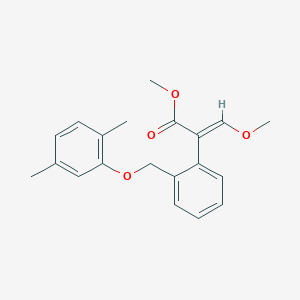

Benmijunzhi, also known as methyl (alphaE)-2-[(2,5-dimethylphenoxy)methyl]-alpha-(methoxymethylene)benzeneacetate, is a fungicidal compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . It is primarily used as a reference standard in analytical testing within the food and beverage sector .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benmijunzhi involves the reaction of 2,5-dimethylphenol with benzyl chloride to form 2,5-dimethylphenyl benzyl ether. This intermediate is then reacted with methyl (E)-3-methoxyacrylate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Benmijunzhi undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benmijunzhi is widely used in scientific research due to its fungicidal properties. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of fungicides.

Biology: Studied for its effects on fungal growth and metabolism.

Medicine: Investigated for potential therapeutic applications in antifungal treatments.

Mecanismo De Acción

Benmijunzhi exerts its fungicidal effects by inhibiting the mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in fungi .

Comparación Con Compuestos Similares

Similar Compounds

Kresoxim-methyl: Another fungicide with a similar mode of action.

Bemystrobin: Shares structural similarities and fungicidal properties with Benmijunzhi.

Uniqueness

This compound is unique due to its specific molecular structure, which provides a distinct spectrum of activity against various fungal species. Its high efficacy and stability make it a valuable compound in both research and industrial applications .

Actividad Biológica

Benmijunzhi, a compound derived from the benzimidazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties. The findings are supported by research studies, data tables, and case studies to provide a comprehensive overview.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad spectrum of biological activities, including antitumor , antimicrobial , antiviral , and anti-inflammatory effects. These compounds often interact with nucleic acids and have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits promising antitumor activity.

In Vitro Studies

- Cytotoxicity Assays : The cytotoxic effects of this compound were evaluated using MTS assays and BrdU proliferation assays in both 2D and 3D cell culture formats. Results indicated that the compound displayed higher cytotoxicity in 2D assays compared to 3D assays. For instance, in the HCC827 cell line, the IC50 value was found to be 6.26±0.33μM in 2D assays versus 20.46±8.63μM in 3D assays .

| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |

|---|---|---|

| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |

| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |

- Mechanism of Action : The mechanism of action involves intercalation into double-stranded RNA (ds-RNA) and binding to the minor groove of AT-rich DNA sequences, which enhances its antitumor efficacy .

Antimicrobial Activity

This compound has also shown significant antimicrobial properties against various pathogens.

Antibacterial Studies

- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain derivatives exhibited strong antibacterial activity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 25-50 mg/mL |

| S. aureus | 62.5 μg/mL |

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as F, Cl, Br, and NO2 in the aromatic ring significantly enhances antimicrobial activity .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Study on Antitumor Activity : A study involving a series of benzimidazole derivatives demonstrated their potential as effective antitumor agents against various cancer cell lines, showcasing a notable reduction in cell viability when treated with these compounds.

- Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial properties of benzimidazole-pyrazole hybrids revealed their effectiveness against multi-resistant bacterial strains, emphasizing their potential as new therapeutic agents in combating antibiotic resistance .

Propiedades

Número CAS |

852369-40-5 |

|---|---|

Fórmula molecular |

C20H22O4 |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

methyl (E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C20H22O4/c1-14-9-10-15(2)19(11-14)24-12-16-7-5-6-8-17(16)18(13-22-3)20(21)23-4/h5-11,13H,12H2,1-4H3/b18-13+ |

Clave InChI |

DYFHTHIEAZGGDF-QGOAFFKASA-N |

SMILES isomérico |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC |

SMILES canónico |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=COC)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.